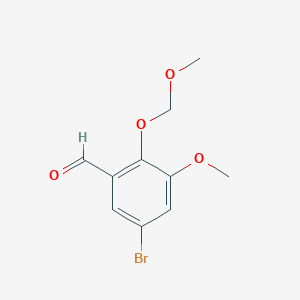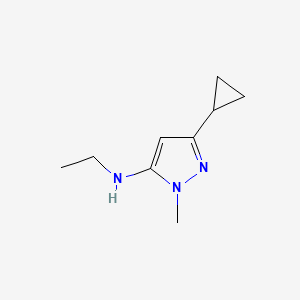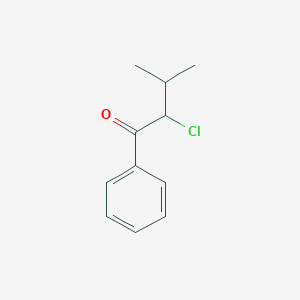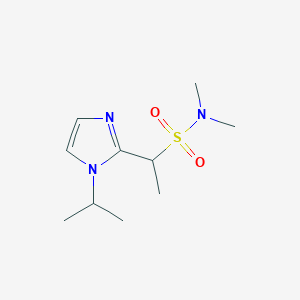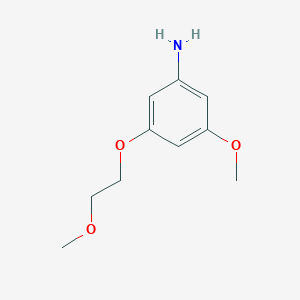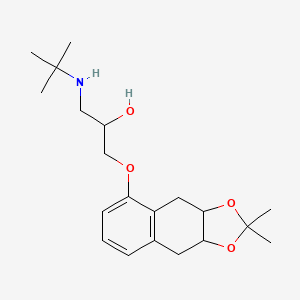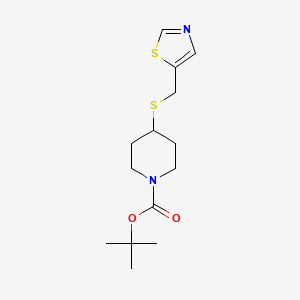
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a thiazole ring, a piperidine ring, and a tert-butyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties and biological activities to the compound .
Métodos De Preparación
The synthesis of 4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Introduction of the Tert-Butyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using reagents like tert-butyl alcohol and an acid catalyst.
Análisis De Reacciones Químicas
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the piperidine ring can enhance the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its combination of a thiazole ring with a piperidine ring and a tert-butyl ester group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H22N2O2S2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)19-9-12-8-15-10-20-12/h8,10-11H,4-7,9H2,1-3H3 |
Clave InChI |
OFUTWGDXDKCFDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


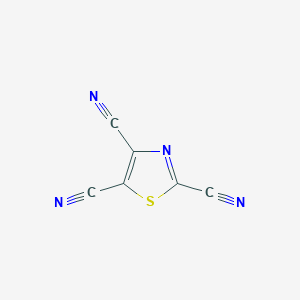
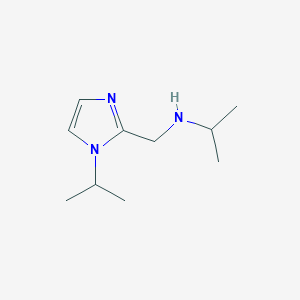

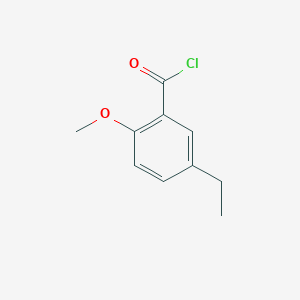
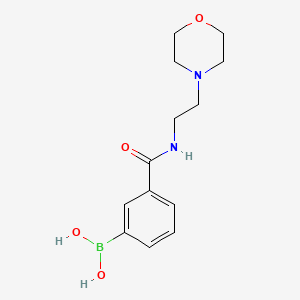
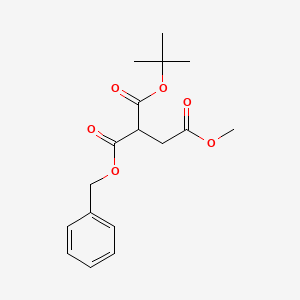
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
